Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C12H20N4O2 It is a derivative of piperazine and pyrazole, featuring a tert-butyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate typically involves the reaction of 1-Boc-piperazine with 4-chloropyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry: Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the design of enzyme inhibitors and other bioactive molecules .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting the production of key metabolites.
Receptors: It can bind to receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-methylphenyl)-1H-pyrazol-3-yl)piperazine-1-carboxylate
Uniqueness: Tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of both a pyrazole ring and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl 3-(1H-pyrazol-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-5-4-13-10(8-16)9-6-14-15-7-9/h6-7,10,13H,4-5,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPHZJJUOYHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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